2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate
Overview
Description
This compound is derived from the formal condensation of one of the carboxy groups of phthalic acid with the primary hydroxy group of 2-ethylhexane-1,5-diol . It is commonly used in various industrial applications and has significant relevance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic acid with 2-ethylhexane-1,5-diol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phthalic acid and 2-ethylhexane-1,5-diol into the reactor, along with the acid catalyst. The reaction is maintained at an optimal temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatography.
Biology: Studied for its role as a human urinary metabolite and its potential endocrine-disrupting effects.
Medicine: Investigated for its potential effects on human health, particularly in relation to its metabolites.
Industry: Used in the production of cleaning products, cosmetics, and personal care items.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity . This can lead to various physiological effects, including changes in reproductive and developmental processes.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid monoesters: Such as mono-(2-ethylhexyl) phthalate and mono-(2-ethyl-5-hydroxyhexyl) phthalate.
Terephthalic acid esters: Such as di-(2-ethylhexyl) terephthalate (DEHTP).
Uniqueness
2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate is unique due to its specific structure, which includes both a hydroxyl group and an ester group. This allows it to undergo a variety of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-O-(2-ethyl-5-hydroxyhexyl) 1-O-methyl benzene-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-13(10-9-12(2)18)11-22-17(20)15-8-6-5-7-14(15)16(19)21-3/h5-8,12-13,18H,4,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUDLAPSKFLSJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997971 | |
Record name | 2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76644-69-4 | |
Record name | 1,2-Benzenedicarboxylic acid, 2-ethyl-5-hydroxyhexyl methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076644694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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